molecular formula C8H6F3NO3 B13599996 (R)-2,2,2-Trifluoro-1-(4-nitrophenyl)ethan-1-ol

(R)-2,2,2-Trifluoro-1-(4-nitrophenyl)ethan-1-ol

Cat. No.: B13599996
M. Wt: 221.13 g/mol
InChI Key: UQFMTXANBPARMP-SSDOTTSWSA-N
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Description

(1R)-2,2,2-trifluoro-1-(4-nitrophenyl)ethan-1-ol is a chiral compound characterized by the presence of trifluoromethyl and nitrophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-2,2,2-trifluoro-1-(4-nitrophenyl)ethan-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-nitrobenzaldehyde and trifluoroacetaldehyde.

    Reaction Conditions: The key step involves the addition of trifluoroacetaldehyde to 4-nitrobenzaldehyde under basic conditions to form the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of (1R)-2,2,2-trifluoro-1-(4-nitrophenyl)ethan-1-ol may involve optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated purification systems, and advanced analytical techniques to monitor the reaction progress.

Chemical Reactions Analysis

Types of Reactions

(1R)-2,2,2-trifluoro-1-(4-nitrophenyl)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas and a palladium catalyst.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of 2,2,2-trifluoro-1-(4-nitrophenyl)ethanone.

    Reduction: Formation of (1R)-2,2,2-trifluoro-1-(4-aminophenyl)ethan-1-ol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(1R)-2,2,2-trifluoro-1-(4-nitrophenyl)ethan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor to active pharmaceutical ingredients.

    Industry: Utilized in the development of advanced materials with unique properties, such as fluorinated polymers.

Mechanism of Action

The mechanism by which (1R)-2,2,2-trifluoro-1-(4-nitrophenyl)ethan-1-ol exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily. The nitrophenyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

    (1R)-2,2,2-trifluoro-1-(4-aminophenyl)ethan-1-ol: Similar structure but with an amino group instead of a nitro group.

    (1R)-2,2,2-trifluoro-1-(4-methylphenyl)ethan-1-ol: Similar structure but with a methyl group instead of a nitro group.

Uniqueness

(1R)-2,2,2-trifluoro-1-(4-nitrophenyl)ethan-1-ol is unique due to the presence of both trifluoromethyl and nitrophenyl groups, which impart distinct chemical properties. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the nitrophenyl group provides a site for further chemical modifications.

Properties

Molecular Formula

C8H6F3NO3

Molecular Weight

221.13 g/mol

IUPAC Name

(1R)-2,2,2-trifluoro-1-(4-nitrophenyl)ethanol

InChI

InChI=1S/C8H6F3NO3/c9-8(10,11)7(13)5-1-3-6(4-2-5)12(14)15/h1-4,7,13H/t7-/m1/s1

InChI Key

UQFMTXANBPARMP-SSDOTTSWSA-N

Isomeric SMILES

C1=CC(=CC=C1[C@H](C(F)(F)F)O)[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC=C1C(C(F)(F)F)O)[N+](=O)[O-]

Origin of Product

United States

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